

PNU-292137: A Technical Guide to a Potent CDK2 Inhibitor

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Compound of Interest		
Compound Name:	PNU-292137	
Cat. No.:	B1678931	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-292137 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive technical overview of **PNU-292137**, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

PNU-292137, with the IUPAC name N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, is a member of the 3-aminopyrazole class of kinase inhibitors.[1] Its structure is characterized by a central aminopyrazole core, a cyclopropyl group, and a naphthylacetamide moiety.



Property	Value	Reference
IUPAC Name	N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide	[1]
SMILES	O=C(Cc1ccc2cccc2c1)Nc1cc(C2CC2)n[nH]1	
Molecular Formula	C21H19N3O	-
Molecular Weight	329.4 g/mol	_
Appearance	White to off-white solid	
Solubility	Limited aqueous solubility	[2]
Plasma Protein Binding	High (99%)	[2]

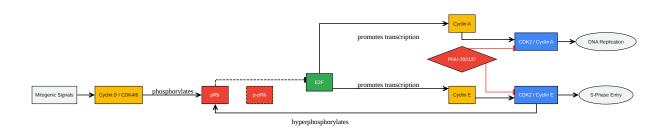
Mechanism of Action and Biological Activity

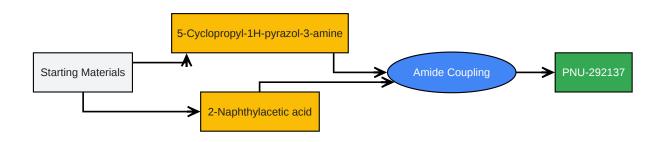
PNU-292137 exerts its biological effects through the potent and selective inhibition of CDK2. CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, **PNU-292137** induces cell cycle arrest and exhibits antitumor activity.

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E and CDK2/Cyclin A complexes in cell cycle progression and the point of inhibition by **PNU-292137**.







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References

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- 2. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization -PubMed [pubmed.ncbi.nlm.nih.gov]
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